molecular formula C6H14OS B6236571 4-methyl-3-sulfanylpentan-1-ol CAS No. 933455-14-2

4-methyl-3-sulfanylpentan-1-ol

Cat. No.: B6236571
CAS No.: 933455-14-2
M. Wt: 134.24 g/mol
InChI Key: MLJMCHJDQWBUNO-UHFFFAOYSA-N
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Description

4-Methyl-3-sulfanylpentan-1-ol is an organic compound with the molecular formula C6H14OS. It is a thiol, characterized by the presence of a sulfanyl group (-SH) attached to a carbon chain. This compound is known for its distinctive odor and is often found in various natural products and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-3-sulfanylpentan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-methylpentan-1-ol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C and pressures of 1-5 atmospheres.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired concentration of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-sulfanylpentan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can yield the corresponding alcohols and thiols. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and acyl chlorides are commonly used in these reactions.

Major Products:

  • Oxidation: Sulfoxides and sulfones
  • Reduction: Alcohols and thiols
  • Substitution: Various substituted thiols and alcohols

Scientific Research Applications

4-Methyl-3-sulfanylpentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its role in biological systems, particularly in the context of enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals due to its unique odor and reactivity.

Mechanism of Action

The mechanism of action of 4-methyl-3-sulfanylpentan-1-ol involves its interaction with various molecular targets and pathways. The sulfanyl group can form covalent bonds with proteins and enzymes, affecting their function and activity. This interaction can lead to changes in cellular processes and metabolic pathways, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

4-Methyl-3-sulfanylpentan-1-ol can be compared with other similar thiol compounds, such as 3-sulfanylhexan-1-ol and 4-methyl-4-sulfanylpentan-2-one. These compounds share similar structural features but differ in their chemical reactivity and applications.

    3-Sulfanylhexan-1-ol: Known for its role in the aroma of certain wines, it has a similar structure but with a different carbon chain length.

    4-Methyl-4-sulfanylpentan-2-one: This compound has a ketone group, making it more reactive in certain chemical reactions compared to this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields.

Properties

CAS No.

933455-14-2

Molecular Formula

C6H14OS

Molecular Weight

134.24 g/mol

IUPAC Name

4-methyl-3-sulfanylpentan-1-ol

InChI

InChI=1S/C6H14OS/c1-5(2)6(8)3-4-7/h5-8H,3-4H2,1-2H3

InChI Key

MLJMCHJDQWBUNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCO)S

Purity

95

Origin of Product

United States

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